Methyl 6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate
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Overview
Description
Methyl 6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a nicotinate moiety. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate typically involves the reaction of 6-methyl nicotinic acid with pinacol borane in the presence of a catalyst. The reaction is carried out under inert atmosphere conditions to prevent oxidation of the boronic ester. The reaction mixture is then purified through crystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The boronic ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts in the presence of bases such as potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate involves the formation of a boronate complex with the target molecule. This complex facilitates the transfer of the boron atom to the target, enabling the formation of new carbon-carbon bonds. The molecular targets and pathways involved in this process include the activation of palladium catalysts and the coordination of the boronic ester group with the target molecule .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
Methyl 6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is unique due to its specific structure, which combines a nicotinate moiety with a boronic ester group. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C14H20BNO4 |
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Molecular Weight |
277.13 g/mol |
IUPAC Name |
methyl 6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C14H20BNO4/c1-9-7-11(10(8-16-9)12(17)18-6)15-19-13(2,3)14(4,5)20-15/h7-8H,1-6H3 |
InChI Key |
RPTKQNUYAMTFHL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2C(=O)OC)C |
Origin of Product |
United States |
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